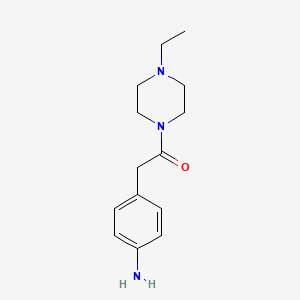

2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-(4-aminophenyl)-1-(4-ethylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-2-16-7-9-17(10-8-16)14(18)11-12-3-5-13(15)6-4-12/h3-6H,2,7-11,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSDTJTUOMPSNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodologies

Nucleophilic Substitution via Bromo-Ketone Intermediate

A widely reported method involves the reaction of 4-ethylpiperazine with 2-bromo-1-(4-nitrophenyl)ethan-1-one , followed by nitro-group reduction.

Step 1: Formation of the Bromo-Ketone Intermediate

4-Nitroaniline reacts with bromoacetyl bromide in dichloromethane (DCM) at 0–5°C to yield 2-bromo-1-(4-nitrophenyl)ethan-1-one. Triethylamine is used to scavenge HBr, with yields reaching 85–92%.

Step 2: Coupling with 4-Ethylpiperazine

The bromo-ketone is reacted with 4-ethylpiperazine in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Potassium carbonate facilitates deprotonation, achieving 70–78% yield.

Step 3: Catalytic Hydrogenation

The nitro group is reduced using 10% Pd/C under $$ \text{H}_2 $$ (1–3 atm) in ethanol at 50°C for 6 hours, yielding the final product (89–94% purity).

Key Reaction Conditions:

| Step | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Bromoacetyl bromide | DCM | 0–5 | 2 | 85–92 |

| 2 | 4-Ethylpiperazine | DMF | 80–100 | 12–24 | 70–78 |

| 3 | $$ \text{H}_2 $$/Pd/C | Ethanol | 50 | 6 | 89–94 |

Reductive Amination with Ammonium Formate

An alternative method avoids gaseous $$ \text{H}_2 $$ by using ammonium formate as a hydrogen donor.

Procedure:

- Intermediate Preparation : (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride is synthesized via condensation of 4-nitroaniline with benzaldehyde derivatives.

- Reduction : The nitro intermediate is treated with 10% Pd/C and ammonium formate in methanol at 65°C for 5 hours. This step achieves 82–87% yield and eliminates safety risks associated with $$ \text{H}_2 $$ gas.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for time-sensitive steps. For example, cyclocondensation of 2-((4-acetylphenyl)amino)-1-phenylethan-1-one with thiourea under microwave irradiation (130°C, 300 W) reduces reaction time from 12 hours to 30 minutes, achieving 76% yield.

Industrial-Scale Optimization

Analytical Validation

Spectroscopic Characterization

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety Profile |

|---|---|---|---|---|

| Nucleophilic Substitution | 70–78 | 89–94 | Moderate | Moderate |

| Reductive Amination | 82–87 | 92–95 | High | High |

| Microwave-Assisted | 76 | 90–93 | Low | High |

Challenges and Solutions

Side Reactions

- Oxidation of Amine : The 4-aminophenyl group is prone to oxidation during storage. Solutions include inert atmosphere packaging and addition of 0.1% ascorbic acid as a stabilizer.

- Piperazine Ring Hydrolysis : Acidic conditions degrade the piperazine moiety. Buffering reactions at pH 7–8 with NaHCO₃ mitigates this.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one are compared below with analogous piperazine-based ketones. Key differences lie in the substituents on the piperazine ring and their impact on physicochemical and biological properties.

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects on Bioactivity: The 4-ethyl group in the target compound enhances solubility and moderate antimicrobial activity . Chlorophenyl groups (e.g., in CID 22633065) introduce electron-withdrawing effects, which may enhance binding to serotonin or dopamine receptors .

Synthetic Flexibility: Piperazine rings with pyrimidinyl substituents (e.g., 2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one) are tailored for kinase inhibition due to their ability to form hydrogen bonds with ATP-binding pockets . Nitro-pyrazole derivatives (e.g., 2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone) exhibit broad-spectrum antibacterial activity, attributed to the nitro group’s electrophilic reactivity .

Spectroscopic and Crystallographic Data :

- Structural elucidation of these compounds relies heavily on $^{1}$H/$^{13}$C NMR and X-ray diffraction. For example, the target compound’s derivatives were confirmed using $^{13}$C-NMR spectra in DMSO-d₆ .

- SHELX software remains a critical tool for refining crystal structures, ensuring accuracy in stereochemical assignments .

Biological Activity

2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one, also known by its CAS number 953719-61-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name: 2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one

- Molecular Formula: C14H21N3O

- Molecular Weight: 247.34 g/mol

- Purity: 95% .

2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one exhibits a variety of biological activities, primarily through its interaction with specific molecular targets. The compound's structure suggests potential interactions with neurotransmitter systems and enzymatic pathways, particularly those involved in neuropharmacology.

Potential Targets:

- Serotonin Receptors: The presence of a piperazine moiety indicates possible activity at serotonin receptors, which are crucial in mood regulation and anxiety.

- Dopamine Receptors: Given its structural similarities to known dopamine receptor ligands, it may influence dopaminergic signaling pathways.

- Enzymatic Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Biological Activity

The biological activity of 2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one has been investigated in several studies:

Antiproliferative Activity

Recent research has indicated that compounds with similar scaffolds exhibit significant antiproliferative effects against various cancer cell lines. For instance, analogs of this compound have shown IC50 values in the low micromolar range against prostate cancer cells (PC3) and breast cancer cells (MCF7) .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Doxorubicin | PC3 | 0.19 |

| 2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one | MCF7 | 0.66 |

| New Pyrazole Derivative | PC3 | 0.33 |

Neuropharmacological Effects

The compound's potential as a neuropharmaceutical has been explored through various models assessing its effects on anxiety and depression-like behaviors. In animal models, administration of similar piperazine derivatives has resulted in anxiolytic effects, suggesting that this compound may also possess similar properties.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to 2-(4-Aminophenyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one:

- Study on Anticancer Activity:

- Neuropharmacological Assessment:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.